molecular formula C4H5NOS.ClH<br>C4H6ClNOS B045219 2-Methyl-4-isothiazolin-3-one hydrochloride CAS No. 26172-54-3

2-Methyl-4-isothiazolin-3-one hydrochloride

Cat. No.: B045219
CAS No.: 26172-54-3
M. Wt: 151.62 g/mol
InChI Key: SJXPQSRCFCPWQQ-UHFFFAOYSA-N
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Description

2-Methyl-4-isothiazolin-3-one hydrochloride is a potent biocide derived from the isothiazolinone family. It is recognized for its broad-spectrum antifungal and antimicrobial properties. This compound is extensively used in various industries, including cosmetics, personal care products, and industrial applications, due to its effectiveness in controlling microbial growth .

Biochemical Analysis

Biochemical Properties

2-Methyl-4-isothiazolin-3-one hydrochloride plays a significant role in biochemical reactions due to its ability to interfere with protein synthesis. It interacts with various enzymes, proteins, and other biomolecules, leading to its biocidal effects. One of the key interactions is with tyrosine phosphorylation on focal adhesion kinase (FAK) activity, which is crucial for the development of neural axons and dendrites . Additionally, this compound is known to cause contact dermatitis and allergy, indicating its interaction with skin proteins and immune response pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It acts as a cytotoxic substance, particularly affecting bronchial epithelial cells (BEAS-2B cells) and inducing apoptotic cell death . This compound also influences cell signaling pathways, such as tyrosine phosphorylation, which impacts the activity of focal adhesion kinase (FAK) and the development of neural structures . Furthermore, prolonged exposure to this compound can lead to neuronal death and inhibition of neurite outgrowth, highlighting its neurotoxic effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It interferes with protein synthesis, which is a critical aspect of its biocidal action . The compound’s ability to inhibit tyrosine phosphorylation on focal adhesion kinase (FAK) activity further elucidates its role in disrupting cellular processes . Additionally, this compound can cause changes in gene expression, contributing to its cytotoxic and neurotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to neuronal death and inhibition of neurite outgrowth . The temporal effects also include its impact on protein synthesis and tyrosine phosphorylation, which are essential for understanding its biocidal and cytotoxic properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may effectively control microbial growth without causing significant adverse effects. At higher doses, the compound can exhibit toxic effects, including neuronal death and inhibition of neurite outgrowth . These dosage-dependent effects are critical for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. Its role in inhibiting protein synthesis and tyrosine phosphorylation highlights its impact on metabolic flux and metabolite levels . The compound’s ability to interfere with these pathways contributes to its biocidal and cytotoxic properties, making it a potent antimicrobial agent.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in various applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are vital for understanding how this compound exerts its biocidal and cytotoxic effects at the cellular level.

Preparation Methods

The synthesis of 2-Methyl-4-isothiazolin-3-one hydrochloride involves several steps. One common method includes the reaction of N, N’-dimethyl-3,3’-dithiopropionamide with chlorine in the presence of methylene dichloride and potassium iodide. The reaction is carried out at a temperature of 5-15°C, followed by filtration and neutralization with sodium bicarbonate to obtain the final product . Industrial production methods often involve similar synthetic routes but on a larger scale to meet commercial demands.

Chemical Reactions Analysis

2-Methyl-4-isothiazolin-3-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly with thiol-containing compounds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .

Scientific Research Applications

Properties

IUPAC Name

2-methyl-1,2-thiazol-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NOS.ClH/c1-5-4(6)2-3-7-5;/h2-3H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXPQSRCFCPWQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CS1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2682-20-4 (Parent)
Record name Methylisothiazolinone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026172543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1040740
Record name 2-Methyl-3-isothiazolone hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57264362
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

26172-54-3
Record name 2-Methyl-4-isothiazolin-3-one hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26172-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylisothiazolinone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026172543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(2H)-Isothiazolone, 2-methyl-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methyl-3-isothiazolone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2H-isothiazol-3-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.166
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Record name 2-METHYL-4-ISOTHIAZOLIN-3-ONE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the alkali metal iodide catalyst in the synthesis of 2-methyl-4-isothiazolin-3-one?

A1: The research article highlights the use of an alkali metal iodide catalyst as a key factor in achieving high purity (>99.9%) 2-methyl-4-isothiazolin-3-one []. While the specific mechanism is not detailed in the abstract, it suggests that the catalyst plays a crucial role in increasing the reaction yield and overall efficiency of the synthesis process. This is significant for industrial production as it implies a more cost-effective and environmentally friendly approach compared to methods requiring additional purification steps.

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